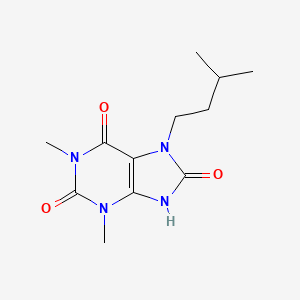![molecular formula C12H13N3O3S B3746779 4-{4-[(2-thienylcarbonyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B3746779.png)
4-{4-[(2-thienylcarbonyl)amino]-1H-pyrazol-1-yl}butanoic acid
Overview
Description
4-{4-[(2-thienylcarbonyl)amino]-1H-pyrazol-1-yl}butanoic acid is an organic compound with the molecular formula C12H13N3O3S. This compound features a pyrazole ring substituted with a thienylcarbonyl group and a butanoic acid moiety. It is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2-thienylcarbonyl)amino]-1H-pyrazol-1-yl}butanoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the thienylcarbonyl group: This step involves the acylation of the pyrazole ring with a thienylcarbonyl chloride in the presence of a base such as pyridine.
Attachment of the butanoic acid moiety: This can be done through a coupling reaction using a suitable butanoic acid derivative and a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2-thienylcarbonyl)amino]-1H-pyrazol-1-yl}butanoic acid can undergo various chemical reactions, including:
Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or iodine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
4-{4-[(2-thienylcarbonyl)amino]-1H-pyrazol-1-yl}butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-{4-[(2-thienylcarbonyl)amino]-1H-pyrazol-1-yl}butanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways.
Pathways Involved: The compound could modulate signaling pathways related to inflammation and pain, potentially inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Thien-2-ylcarbonyl)amino]benzoic acid
- 2-[(4-methylthiazol-2-yl)amino]thiazol-4(5H)-one derivatives
- 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole
Uniqueness
4-{4-[(2-thienylcarbonyl)amino]-1H-pyrazol-1-yl}butanoic acid is unique due to its specific combination of a pyrazole ring with a thienylcarbonyl group and a butanoic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-[4-(thiophene-2-carbonylamino)pyrazol-1-yl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c16-11(17)4-1-5-15-8-9(7-13-15)14-12(18)10-3-2-6-19-10/h2-3,6-8H,1,4-5H2,(H,14,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNDEEXHWYCNHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CN(N=C2)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(MORPHOLINOSULFONYL)PHENYL]-N'-(3,4,5-TRIMETHOXYPHENYL)THIOUREA](/img/structure/B3746696.png)


![N-(2H-1,3-BENZODIOXOL-5-YL)-2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE](/img/structure/B3746723.png)
![6-[(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B3746728.png)
![1-[(2-CHLOROPHENYL)METHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B3746736.png)


![2-[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(8-QUINOLINYL)ACETAMIDE](/img/structure/B3746750.png)
![N-(2-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE](/img/structure/B3746758.png)
![4-{4-[(4-fluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B3746771.png)
![4-{4-[(2,6-difluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B3746778.png)
![4-{4-[(2-FURYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOIC ACID](/img/structure/B3746784.png)
![4-(4-{[(5-bromo-2-furyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B3746798.png)
